Home > Products > Screening Compounds P89507 > Taniborbactam hydrochloride
Taniborbactam hydrochloride - 2244235-49-0

Taniborbactam hydrochloride

Catalog Number: EVT-283270
CAS Number: 2244235-49-0
Molecular Formula: C19H30BCl2N3O5
Molecular Weight: 462.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Taniborbactam, also known as VNRX-5133, is an injectable broad-spectrum β-lactamase inhibitor combined with a marketed β-lactam antibiotic. It may treat complicated urinary tract infections (cUTI) and complicated intra-abdominal infections (cIAI). VNRX-5133 is a novel β-lactamase inhibitor with potent and selective direct inhibitory activity against both serine- and metallo-β-lactamases.
Overview

Taniborbactam hydrochloride, also known as VNRX-5133 hydrochloride, is a novel compound classified as a β-lactamase inhibitor. This compound is primarily developed to combat antibiotic resistance by inhibiting both serine and metallo-β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics, including penicillins and cephalosporins. Taniborbactam is particularly significant in treating infections caused by carbapenem-resistant bacteria, where traditional antibiotics are ineffective .

Source and Classification

Taniborbactam hydrochloride is synthesized from various chemical precursors through complex organic reactions. It is classified under small molecule drugs and specifically as a β-lactamase inhibitor. The compound has been evaluated in clinical settings for its efficacy against complicated urinary tract infections, pyelonephritis, and hospital-acquired pneumonia .

Synthesis Analysis

Methods and Technical Details

The synthesis of Taniborbactam hydrochloride involves several key steps:

  1. Grignard Reaction: A tert-butyl ester compound reacts with chloromethyl boronate ester in the presence of isopropyl magnesium chloride at low temperatures to form an aromatic boronate ester.
  2. Matteson Homologation: This step involves the diastereoselective reaction of the generated lithium species with the aromatic boronate ester, leading to an α-chloro derivative.
  3. Cyclization: The final cyclization step occurs after deprotection of the amido boronate ester using boron trichloride, yielding Taniborbactam with high purity (>99%) confirmed by high-performance liquid chromatography .

The entire synthesis pathway has been documented in detailed chemical schemes that outline each reaction step and yield percentages .

Molecular Structure Analysis

Structure and Data

Taniborbactam hydrochloride has a molecular formula of C19H28Cl2N6O6S2C_{19}H_{28}Cl_2N_6O_6S_2 and features a complex structure that includes a boron atom integral to its mechanism of action against β-lactamases. The compound's structure allows it to effectively mimic β-lactam antibiotics while inhibiting the enzymes that would typically degrade them .

Structural Characteristics

  • Molecular Weight: 490.58 g/mol
  • InChIKey: LRAJHPGSGBRUJN-OMIVUECESA-N
  • CAS Registry Number: 123171-59-5
Chemical Reactions Analysis

Reactions and Technical Details

Taniborbactam undergoes several critical reactions during its synthesis, including:

  • Formation of Boronate Esters: The initial Grignard reaction yields boronate esters, crucial for subsequent steps.
  • Cyclization Reactions: The cyclization process facilitated by boron trichloride leads to the formation of the final product from protected intermediates.
  • Purification Techniques: High-performance liquid chromatography is employed for purification, ensuring the removal of impurities and confirming the structural integrity of Taniborbactam .
Mechanism of Action

Process and Data

Taniborbactam acts by irreversibly binding to β-lactamase enzymes, thereby preventing them from hydrolyzing β-lactam antibiotics. This mechanism restores the efficacy of these antibiotics against resistant bacterial strains. The binding involves covalent interactions with active-site residues in the enzyme, which are critical for its catalytic function .

Key Mechanistic Insights

  • Target Enzymes: Serine-β-lactamases and metallo-β-lactamases.
  • Binding Affinity: Demonstrated through structure-activity relationship studies that optimize interactions with enzyme active sites.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to moisture.
  • pH Range: Exhibits stability within physiological pH ranges, making it suitable for therapeutic applications.

Relevant analyses indicate that Taniborbactam maintains its structural integrity under various conditions, which is essential for its effectiveness as a therapeutic agent .

Applications

Scientific Uses

Taniborbactam hydrochloride is primarily used in clinical settings as a co-administration with β-lactam antibiotics like cefepime to enhance their effectiveness against resistant bacterial infections. Its applications extend to:

  • Treatment of complicated urinary tract infections.
  • Management of hospital-acquired pneumonia.
  • Potential use in combination therapies for other resistant infections .
Introduction to β-Lactamase Inhibitors and the Emergence of Taniborbactam Hydrochloride

Historical Context of β-Lactamase-Mediated Antibiotic Resistance

β-lactamase-mediated resistance has progressively undermined antibiotic efficacy since penicillin's introduction. The first plasmid-encoded β-lactamase (TEM-1) emerged in 1965, followed by extended-spectrum β-lactamases (ESBLs) in the 1980s that hydrolyzed third-generation cephalosporins [9]. By the 2000s, carbapenemases (e.g., KPC, NDM, VIM) had evolved, with metallo-β-lactamases posing particular challenges due to their zinc-dependent mechanisms and resistance to existing inhibitors [7]. This evolutionary arms race necessitated new inhibitor classes:

  • 1st Generation (1980s): Clavulanate, sulbactam, and tazobactam inhibited class A ESBLs but were ineffective against AmpC (class C) and carbapenemases [9].
  • 2nd Generation (2010s): Avibactam and vaborbactam expanded coverage to class A and C enzymes but lacked MBL inhibition [2] [9].
  • 3rd Generation (2020s): Taniborbactam emerged as the first pan-spectrum inhibitor addressing all four Ambler classes, including MBLs [2] [4].

The global dissemination of New Delhi metallo-β-lactamase (NDM-1) after 2008 created therapeutic crises, with >16% of U.S. carbapenem-resistant Enterobacterales (CRE) isolates producing MBLs by 2019 [5] [9]. This resistance evolution directly motivated taniborbactam’s development to rescue last-resort β-lactams like cefepime [2] [4].

Classification of β-Lactamase Enzymes: Serine- vs. Metallo-β-Lactamases

β-lactamases are classified mechanistically by their catalytic sites and inhibitor susceptibility:

Table 1: Key β-Lactamase Classes and Taniborbactam’s Inhibitory Profile

Ambler ClassCatalytic MechanismRepresentative EnzymesPrior Inhibitor SusceptibilityTaniborbactam IC₅₀ (nM)*
A (Serine)Covalent acyl-enzyme intermediateKPC-2, CTX-M-15Avibactam, clavulanate8–30 [2] [6]
B (Metallo)Zinc-dependent hydrolysisNDM-1, VIM-2None20–530 [2] [7]
C (Serine)Acyl-enzyme with slow turnoverAmpC, PDCAvibactam32 [6] [9]
D (Serine)Oxacillinases with carbapenemase activityOXA-48Limited (avibactam weak)42 [6] [7]

*Data from biochemical assays using purified enzymes [6]

Serine-β-lactamases (Classes A, C, D) utilize an active-site serine nucleophile to hydrolyze the β-lactam ring via a covalent acyl-enzyme intermediate. Taniborbactam acts as a reversible covalent inhibitor with slow dissociation rates (half-life: 30–105 minutes), forming stable complexes that block the enzyme’s active site [2] [9]. Kinetic studies demonstrate second-order rate constants (k₂/Kᵢ) of 10⁴–10⁵ M⁻¹s⁻¹ for serine enzymes like KPC-2 and CTX-M-15 [2].

Metallo-β-lactamases (Class B) employ one or two zinc ions to activate water molecules for β-lactam hydrolysis. Unlike serine enzymes, they do not form covalent intermediates, rendering traditional inhibitors ineffective. Taniborbactam functions as a competitive inhibitor for MBLs, with inhibitor constant (Kᵢ) values of 0.019–0.081 μM by mimicking the transition state structure and chelating zinc ions [2] [7]. Structural analyses reveal taniborbactam exploits conserved residues in the MBL active site, though it shows reduced potency against IMP-type enzymes [7] [9].

Unmet Medical Needs in Treating Multi-Drug-Resistant Gram-Negative Infections

Carbapenem-resistant Enterobacterales (CRE) and multidrug-resistant Pseudomonas aeruginosa (MDR-PA) represent critical unmet needs, causing >35,000 annual U.S. deaths [5]. Resistance mechanisms severely limit treatment options:

  • CRE Epidemiology: Carbapenemase production underpins >90% of CRE resistance, with KPC (serine class A) and NDM/VIM (metallo class B) predominating. U.S. surveillance (2018–2021) identified MBLs in 16–18% of CRE isolates [5] [10].
  • MDR-PA Challenges: Resistance arises via MBLs (e.g., VIM), efflux pumps, and porin mutations. CRPA infections increased by 32% from 2012–2017, with limited therapeutic options [5] [7].

Table 2: Resistance Burden and Taniborbactam’s Impact on Susceptibility

Pathogen & Resistance MechanismResistance Rate (%)First-Line TherapiesCefepime MIC₉₀ (μg/mL)Cefepime + Taniborbactam MIC₉₀ (μg/mL)Fold Reduction
K. pneumoniae (NDM/VIM)16–18 [5]Polymyxins, tigecycline>256 [7]4–16 [7] [8]≥64 [7]
P. aeruginosa (MBL-positive)32 [7]Ceftolozane-tazobactam*>128 [7]4–8 [7]≥32 [7]
E. coli (KPC-3)24 [1]Meropenem-vaborbactam128 [1]4 [1]32 [1]

*Often inactive against MBL producers [7]

Taniborbactam overcomes these limitations by restoring β-lactam activity. In microbiological studies, it reduced cefepime MICs by 128–1024-fold against MBL-producing Enterobacterales and 32-fold against MDR-PA [2] [7]. Phase 3 clinical data (CERTAIN-1 trial, NCT03840148) demonstrated taniborbactam-enhanced cefepime achieved 70.6% composite cure in complicated UTIs caused by resistant pathogens, surpassing meropenem (58.0%; p=0.009) [8]. This positions taniborbactam to address the global AMR crisis projected to cause 10 million annual deaths by 2050 [5].

Compound Information Table

PropertyValue
Systematic Name(3R)-3-[[2-[4-(2-Aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid hydrochloride
SynonymsVNRX-5133 hydrochloride, Taniborbactam HCl
CAS Number2244235-49-0
Molecular FormulaC₁₉H₂₉BClN₃O₅ (hydrochloride salt)*
Molecular Weight462.18 g/mol (hydrochloride)
IUPAC Name(3R)-3-[[2-[4-(2-Aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid hydrochloride
Chemical StructureBicyclic boronate with cyclohexyl-ethylamine side chain [6]
MechanismPan-spectrum β-lactamase inhibitor (serine and metallo-enzymes) [2] [9]

*Base compound C₁₉H₂₈BN₃O₅ (389.26 g/mol) [6]

Properties

CAS Number

2244235-49-0

Product Name

Taniborbactam hydrochloride

IUPAC Name

(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid;dihydrochloride

Molecular Formula

C19H30BCl2N3O5

Molecular Weight

462.2 g/mol

InChI

InChI=1S/C19H28BN3O5.2ClH/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27;;/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26);2*1H/t12?,14?,16-;;/m0../s1

InChI Key

CKWIMFZHNCBHIX-PPJOBQAPSA-N

SMILES

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Taniborbactam HCl; Taniborbactam dihydrochloride; VNRX-5133; VNRX5133; VNRX 5133; Taniborbactam;

Canonical SMILES

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl

Isomeric SMILES

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.